
2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid is a compound that features a chlorinated phenyl ring with hydroxyl and formamido groups attached to an acetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid typically involves the reaction of 3-chloro-4-hydroxyphenylacetic acid with formamide under controlled conditions. The process begins with the preparation of 3-chloro-4-hydroxyphenylacetic acid, which can be synthesized by reacting O-chlorophenol with glyoxylic acid to form 3-chloro-4-hydroxymandelic acid. This intermediate is then reduced to 3-chloro-4-hydroxyphenylacetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The formamido group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role as an auxin influx inhibitor, affecting plant growth and development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid involves its interaction with specific molecular targets and pathways. As an auxin influx inhibitor, it affects the transport of auxin, a plant hormone, thereby influencing plant growth and development . The compound may also interact with enzymes and receptors in biological systems, leading to its observed biological effects.
Comparación Con Compuestos Similares
2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid can be compared with other similar compounds such as:
3-Chloro-4-hydroxyphenylacetic acid: Shares a similar structure but lacks the formamido group.
3-Chloro-4-hydroxyphenylacetamide: Contains an amide group instead of the formamido group.
3-Chloro-4-hydroxybenzeneethanol: Features an ethanol group instead of the acetic acid backbone.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H8ClNO4 |
|---|---|
Peso molecular |
229.62 g/mol |
Nombre IUPAC |
2-(3-chloro-4-hydroxyphenyl)-2-formamidoacetic acid |
InChI |
InChI=1S/C9H8ClNO4/c10-6-3-5(1-2-7(6)13)8(9(14)15)11-4-12/h1-4,8,13H,(H,11,12)(H,14,15) |
Clave InChI |
WZVUGTMEQDTNTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(C(=O)O)NC=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


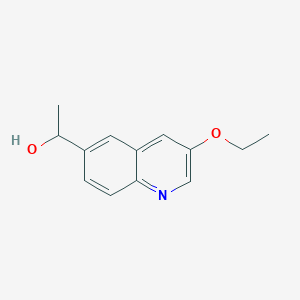
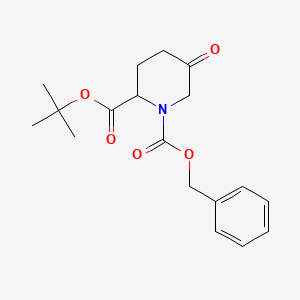
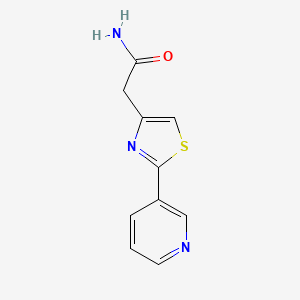

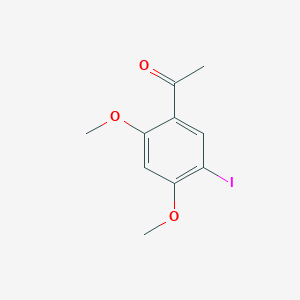
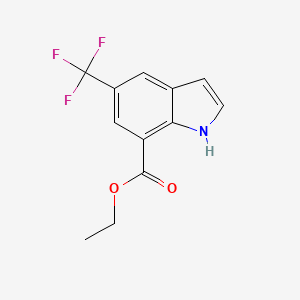


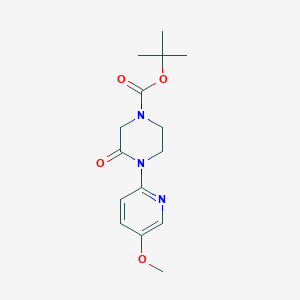
![tert-butyl N-[2-[4-(oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)phenyl]carbamate](/img/structure/B13871299.png)
![3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13871309.png)

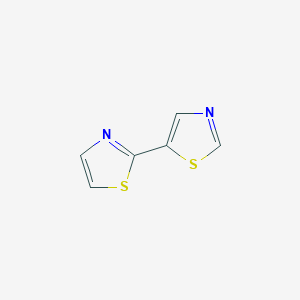
![2-(2-methylsulfanylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871332.png)
